![molecular formula C7H7N3O2 B1530535 8-Methoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-on CAS No. 1279089-06-3](/img/structure/B1530535.png)
8-Methoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-on
Übersicht
Beschreibung
8-methoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a useful research compound. Its molecular formula is C7H7N3O2 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
The exact mass of the compound 8-methoxy-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-methoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-methoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Antidepressivum und Serotonin-Wiederaufnahmehemmer
Diese Verbindung wurde verwendet, um Kongenere von Trazodon herzustellen, die potente und selektive Inhibitoren der synaptosomalen Aufnahme von Serotonin sind . Diese Anwendung ist von Bedeutung für die Entwicklung von Antidepressiva, da die Hemmung der Serotonin-Wiederaufnahme ein häufiger Mechanismus ist, der von vielen Antidepressiva eingesetzt wird.
Landwirtschaft: Entwicklung von Herbiziden
In der Landwirtschaft wurden Triazolopyridin-Derivate, einschließlich der 8-Methoxy-Variante, für ihre herbiziden Eigenschaften erkannt . Sie können zur Entwicklung neuer Herbizide verwendet werden, die gezielt Unkraut bekämpfen, ohne die Kulturpflanzen zu beeinträchtigen.
Materialwissenschaften: Heterocyclische Bausteine
Die Verbindung dient als heterocyclischer Baustein in der Materialwissenschaft. Sie kann zur Synthese komplexerer Moleküle mit potenziellen Anwendungen bei der Herstellung neuer Materialien mit einzigartigen Eigenschaften verwendet werden .
Umweltwissenschaften: Biokatalyse
In den Umweltwissenschaften wurde die Verbindung mit der Biokatalyse in Verbindung gebracht, wobei sie an der Synthese maßgeschneiderter Glykokonjugate beteiligt sein könnte. Dies ist wichtig für die Entwicklung umweltfreundlicher katalytischer Prozesse .
Biochemie: Enzyminhibition
In der Biochemie zeigt die Verbindung Aktivitäten wie die Wirkung als inverser Agonist für RORγt und als Inhibitor für Enzyme wie JAK1 und JAK2 . Diese Eigenschaften machen sie wertvoll für die Untersuchung biochemischer Pfade und für die Arzneimittelentwicklung.
Pharmakologie: Multi-Target-Arzneimittelentwicklung
Die Derivate der Verbindung wurden auf ihre inhibitorische Aktivität gegenüber Kinasen wie c-Met und VEGFR-2 untersucht, die in der Krebs-Pharmakologie wichtig sind. Sie zeigen vielversprechende Ergebnisse als Multi-Target-Arzneimittel, um die Arzneimittelresistenz in der Krebstherapie zu überwinden .
Chemie: Synthese von kondensierten heterocyclischen Verbindungen
In der Chemie wird die Verbindung zur Synthese von kondensierten heterocyclischen Verbindungen verwendet, die in medizinischen und biologisch aktiven Verbindungen weit verbreitet sind. Dies hat Auswirkungen auf die Entwicklung neuer Medikamente und chemischer Sonden .
Pharmazeutische Forschung: Entwicklung von Antikrebsmitteln
Triazolringe, einschließlich derer in der 8-Methoxy-Variante, werden in einer Vielzahl von pharmazeutischen Arzneimitteln mit Eigenschaften wie antimikrobiell, Antikrebs, antiviral und entzündungshemmend gefunden . Dies macht die Verbindung zu einem wertvollen Bestandteil bei der Entwicklung von Antikrebsmitteln.
Wirkmechanismus
Target of Action
It is known that similar compounds have been used to prepare congeners of trazodone, which are potent and selective inhibitors of synaptosomal uptake of 5-hydroxytryptamine .
Mode of Action
Based on its structural similarity to other triazolo-pyridine compounds, it may interact with its targets through hydrogen bonding, given the presence of the triazole moiety .
Biochemical Pathways
Similar compounds have shown to exhibit antiviral and antimicrobial activities, suggesting that they may affect pathways related to these biological processes .
Result of Action
Similar compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities .
Eigenschaften
IUPAC Name |
8-methoxy-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-12-5-3-2-4-10-6(5)8-9-7(10)11/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCFLFXNOJDGQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN2C1=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279089-06-3 | |
| Record name | 8-methoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
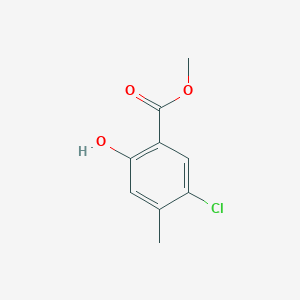
![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B1530454.png)
![4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra]](/img/structure/B1530457.png)
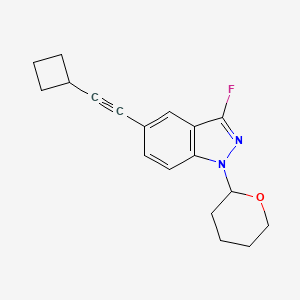
![6-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1530461.png)

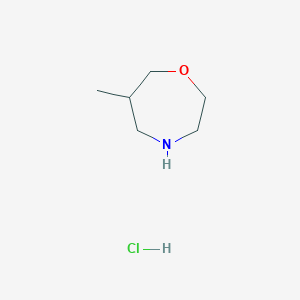


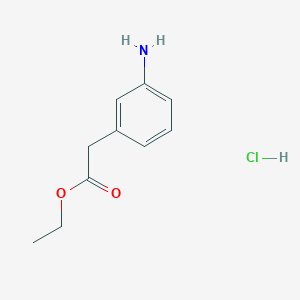
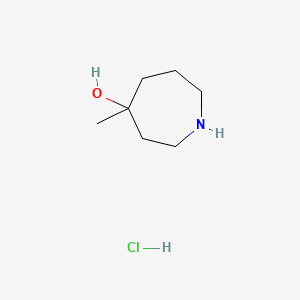
![3-Oxaspiro[5.5]undecane-8,10-dione](/img/structure/B1530471.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1530472.png)
![(1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid](/img/structure/B1530473.png)
